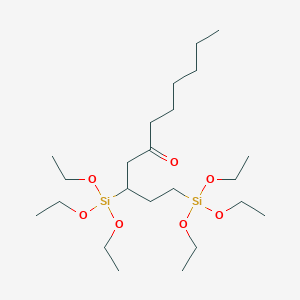
1,3-Bis(triethoxysilyl)undecan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(triethoxysilyl)undecan-5-one is an organosilicon compound with the molecular formula C23H50O7Si2 This compound is characterized by the presence of two triethoxysilyl groups attached to an undecane backbone with a ketone functional group at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(triethoxysilyl)undecan-5-one typically involves the reaction of triethoxysilane with an appropriate precursor under controlled conditions. One common method involves the hydrosilylation of an alkyne or alkene precursor with triethoxysilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(triethoxysilyl)undecan-5-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The triethoxysilyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the triethoxysilyl groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1,3-Bis(triethoxysilyl)undecan-5-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique chemical properties make it useful in the development of biomaterials and drug delivery systems.
Industry: The compound is used in the production of advanced materials, such as coatings, adhesives, and sealants, due to its excellent adhesion and durability properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis(triethoxysilyl)undecan-5-one involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are catalyzed by acids or bases and result in the formation of a stable silicon-oxygen-silicon network. The ketone group can also participate in various chemical transformations, further enhancing the compound’s reactivity.
Comparaison Avec Des Composés Similaires
1,3-Bis(triethoxysilyl)undecan-5-one can be compared with other similar organosilicon compounds, such as:
1,3-Bis(trimethoxysilyl)undecan-5-one: Similar structure but with trimethoxysilyl groups instead of triethoxysilyl groups.
1,3-Bis(triethoxysilyl)octane-5-one: Similar structure but with an octane backbone instead of an undecane backbone.
1,3-Bis(triethoxysilyl)hexane-5-one: Similar structure but with a hexane backbone instead of an undecane backbone.
The uniqueness of this compound lies in its specific combination of triethoxysilyl groups and the undecane backbone, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
875294-63-6 |
|---|---|
Formule moléculaire |
C23H50O7Si2 |
Poids moléculaire |
494.8 g/mol |
Nom IUPAC |
1,3-bis(triethoxysilyl)undecan-5-one |
InChI |
InChI=1S/C23H50O7Si2/c1-8-15-16-17-18-22(24)21-23(32(28-12-5,29-13-6)30-14-7)19-20-31(25-9-2,26-10-3)27-11-4/h23H,8-21H2,1-7H3 |
Clé InChI |
RHIPRQHLXFBDBC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)CC(CC[Si](OCC)(OCC)OCC)[Si](OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14203585.png)

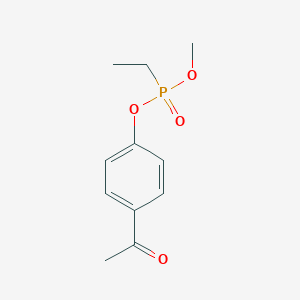

![2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol](/img/structure/B14203618.png)
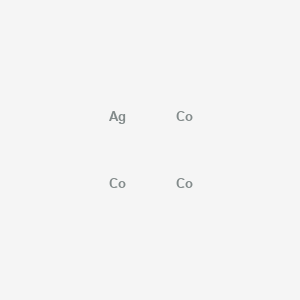
![1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy-](/img/structure/B14203632.png)
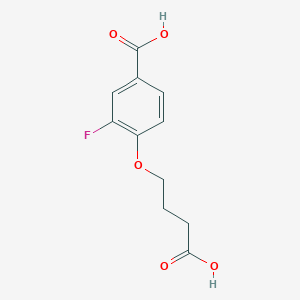
![2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14203654.png)

![3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14203684.png)
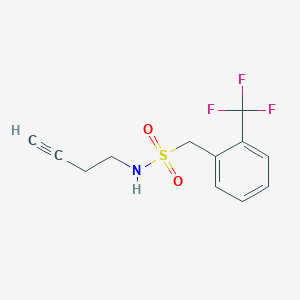
![2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole](/img/structure/B14203699.png)
![Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate](/img/structure/B14203703.png)
